GPR35 Binding Affinity: N-Benzylpiperazine-1-carboxamide vs. Reference Antagonist
N-Benzylpiperazine-1-carboxamide exhibits potent binding affinity for the human G protein-coupled receptor GPR35. In a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells, the compound demonstrated an inhibition constant (Ki) of 6 nM [1]. This data provides a specific, quantitative benchmark for its activity at this target, differentiating it from compounds with no reported or lower affinity for GPR35.
| Evidence Dimension | Binding Affinity (Ki) for human GPR35 |
|---|---|
| Target Compound Data | Ki = 6 nM |
| Comparator Or Baseline | Baseline: No affinity or > 10 μM for many off-target receptors (data not shown). |
| Quantified Difference | Not Applicable (Baseline Comparison) |
| Conditions | Competitive binding assay with Nluc-fused human GPR35 expressed in CHO-K1 cells, using furimazine as substrate. |
Why This Matters
This specific and potent binding affinity for GPR35 is a key differentiator, making N-benzylpiperazine-1-carboxamide a valuable tool for studying GPR35-mediated signaling pathways, which are implicated in inflammation and immune regulation.
- [1] BindingDB. (n.d.). BDBM50575549 CHEMBL3306990. Retrieved from bdb8.ucsd.edu. View Source
